SC209 intermediate-1

ADC Cytotoxicity Drug Resistance P-glycoprotein

SC209 intermediate-1 (CAS 1977557-93-9) is a chiral ADC linker precursor featuring a dual orthogonal Boc/Alloc protection strategy on a β,β-dimethyl phenylalanine scaffold. This architecture enables precise sequential amine deprotection essential for assembling the SC209 hemiasterlin warhead used in STRO-002. Unlike generic pre-assembled cassettes, it allows site-specific modification of the tubulin-binding core, achieving >100-fold potency differentiation in SAR studies. Procure this cGMP-suitable intermediate for robust synthesis with >40% overall yields.

Molecular Formula C21H30N2O6
Molecular Weight 406.5 g/mol
Cat. No. B15138137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC209 intermediate-1
Molecular FormulaC21H30N2O6
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC(=CC=C1)NC(=O)OCC=C
InChIInChI=1S/C21H30N2O6/c1-8-12-28-18(26)22-15-11-9-10-14(13-15)21(5,6)16(17(24)25)23(7)19(27)29-20(2,3)4/h8-11,13,16H,1,12H2,2-7H3,(H,22,26)(H,24,25)/t16-/m1/s1
InChIKeyWZSKLNHEJZJMLY-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SC209 intermediate-1 (Compound A7a): An Essential ADC Linker Precursor for Targeted Cancer Therapy Research


SC209 intermediate-1, also known as Compound A7a and bearing CAS number 1977557-93-9, is a key synthetic intermediate specifically designed for the preparation of antibody-drug conjugates (ADCs) . This specialized linker precursor, with a molecular formula of C21H30N2O6 and a molecular weight of 406.5 g/mol, features a unique molecular architecture that includes a tert-butoxycarbonyl (Boc) protecting group and an allyloxycarbonyl (Alloc) group . This configuration is engineered to enable high reactivity and controlled conjugation during ADC synthesis, ultimately contributing to the stability and targeted therapeutic efficacy of the final conjugate . The compound is typically supplied as an off-white to yellow solid with a purity of ≥95% .

Why Generic ADC Linker Substitution is Not Advisable for SC209-Based Conjugates


Generic substitution of SC209 intermediate-1 is not a viable strategy due to its unique functionalization, which is critical for the downstream synthesis of the SC209 warhead. Unlike other intermediates such as SC209 intermediate-2 (Compound A9), which has a molecular weight of 616.83 g/mol and different functional handles, intermediate-1 (MW: 406.47 g/mol) is a protected amino acid derivative with specific orthogonal protecting groups . This precise molecular design is essential for the stepwise assembly of the 3-aminophenyl hemiasterlin cytotoxin, a tubulin inhibitor with a reduced potential for drug efflux via P-glycoprotein 1 . Substituting with a generic or non-specific linker could compromise conjugation efficiency, alter the final drug-antibody ratio (DAR), and ultimately affect the stability and targeted efficacy of the resulting ADC, which is designed to release its payload specifically within cancer cells .

Quantitative Differentiators for SC209 Intermediate-1 Against Key Comparators


P-glycoprotein Efflux Susceptibility: SC209 Warhead vs. MMAE and DM4

The ultimate payload synthesized from SC209 intermediate-1, SC209 (3-aminophenyl hemiasterlin), demonstrates a significantly reduced potential for drug efflux via the P-glycoprotein (P-gp) 1 drug pump. In cell killing assays using the P-gp expressing cell line MES-SA/MX2, the fold change in EC50 for SC209-induced cytotoxicity was significantly lower than that observed for known P-gp substrates DM4 and MMAE [1]. This indicates that SC209 is a weak substrate for the efflux pump, a key differentiator for overcoming multidrug resistance.

ADC Cytotoxicity Drug Resistance P-glycoprotein

Tubulin Polymerization Inhibitory Potency: SC209 Warhead vs. Maytansine

In an in vitro tubulin polymerization assay, the SC209 warhead effectively inhibited tubulin polymerization in a dose-dependent manner. Its potency was found to be similar to the established ADC payload MMAE, but notably more potent than maytansine when compared at the same concentration [1]. This places SC209 among the more potent tubulin-targeting agents.

ADC Payload Tubulin Inhibition Microtubule Dynamics

Cytotoxic Potency Across Cancer Cell Lines: SC209 Warhead

The free SC209 warhead exhibits potent cytotoxicity across a broad panel of cancer cell lines from different malignancies, with half-maximal effective concentration (EC50) values ranging from 0.2 to 9.2 nmol/L [1]. For example, specific EC50 values were observed as 2.2 nM on Ovarian Igrov1 cells, 1.6 nM on Ishikawa cells, and 2.8 nM on OVKATE breast cancer cells [2].

Cytotoxicity ADC Payload Cancer Cell Lines

Optimal Use Cases for Procuring SC209 Intermediate-1 in Drug Discovery


Synthesis of Next-Generation ADCs for Ovarian and Endometrial Cancer Research

Procure SC209 intermediate-1 for the explicit purpose of constructing the SC209 warhead. This payload is a key component of the clinical-stage ADC STRO-002, which targets Folate Receptor alpha (FolRα) and is being investigated for ovarian and endometrial cancers . The warhead's reduced susceptibility to P-gp-mediated efflux makes it a strategically important payload for research on tumors that have developed resistance to other tubulin inhibitors like MMAE [1].

Development of ADCs Targeting EGFR-Expressing Cancers

Use SC209 intermediate-1 to synthesize the SC209 cytotoxin for conjugation to anti-EGFR antibodies. As disclosed in patent WO2021247798, SC209 is specifically used in the synthesis of anti-EGFR ADCs . Its potent tubulin inhibition profile (more potent than maytansine) makes it a valuable payload for investigating therapeutic strategies against EGFR-positive cancers [1].

Investigating ADC Payloads Designed to Evade Multidrug Resistance

Employ SC209 intermediate-1 in research focused on overcoming drug efflux mechanisms. The resulting SC209 payload is a weak substrate for the P-glycoprotein 1 drug pump, a major contributor to multidrug resistance. This property is quantitatively supported by direct comparative data showing a significantly lower EC50 fold change in P-gp expressing cells compared to DM4 and MMAE . This makes it an ideal research tool for probing efficacy in resistant cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SC209 intermediate-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.